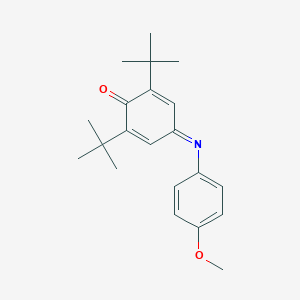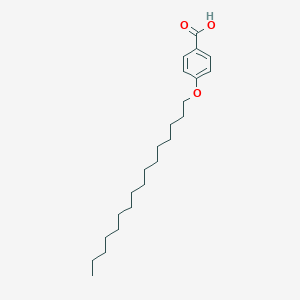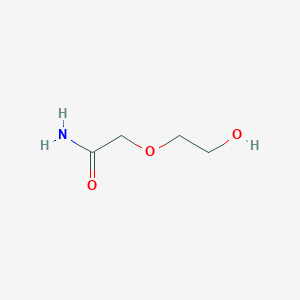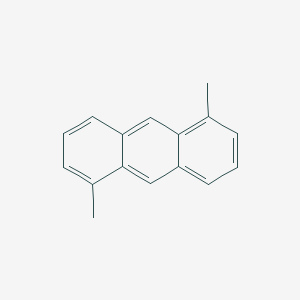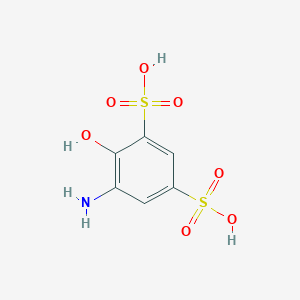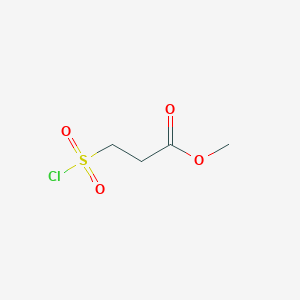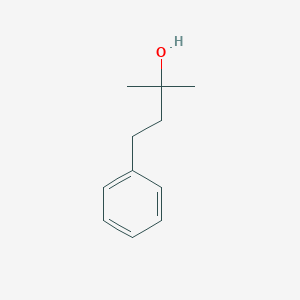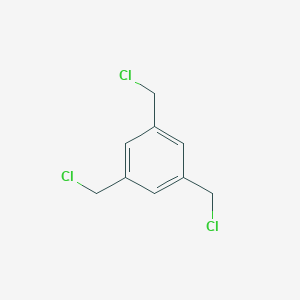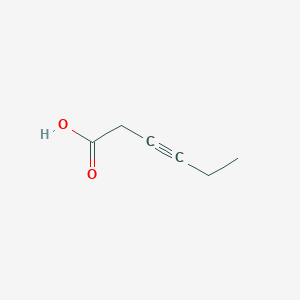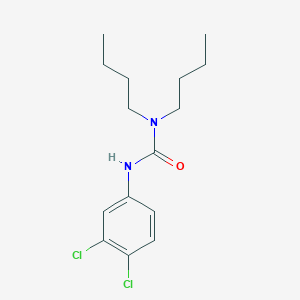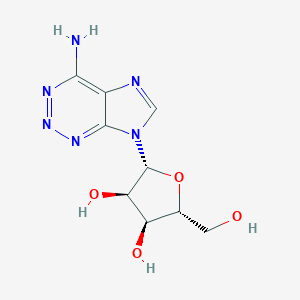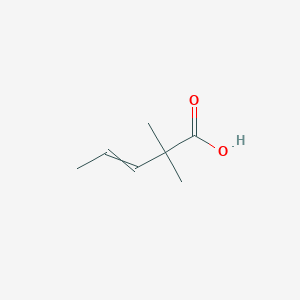
3-Pentenoic acid, 2,2-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pentenoic acid, 2,2-dimethyl- is a chemical compound that belongs to the class of unsaturated carboxylic acids. It is also known as 2,2-dimethyl-3-pentenoic acid or 2,2-dimethylpent-3-enoic acid. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, pharmaceuticals, and material science.
Mécanisme D'action
The mechanism of action of 3-Pentenoic acid, 2,2-dimethyl- is not well understood. However, it is believed to act as a nucleophile in various reactions, such as the palladium-catalyzed carbonylation of alkenes.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Pentenoic acid, 2,2-dimethyl-. However, it has been reported to exhibit antibacterial and antifungal properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-Pentenoic acid, 2,2-dimethyl- in lab experiments include its availability, low cost, and ease of synthesis. However, its limitations include its potential toxicity and the lack of information on its mechanism of action.
Orientations Futures
There are several future directions for research on 3-Pentenoic acid, 2,2-dimethyl-. These include:
1. Investigation of its potential applications in asymmetric catalysis.
2. Study of its mechanism of action in various reactions.
3. Development of new synthetic methods for the production of this compound.
4. Exploration of its potential applications in the development of new pharmaceuticals and agrochemicals.
5. Investigation of its potential as an antimicrobial agent.
In conclusion, 3-Pentenoic acid, 2,2-dimethyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis methods, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Méthodes De Synthèse
The synthesis of 3-Pentenoic acid, 2,2-dimethyl- can be achieved through several methods, including the reaction of 2,2-dimethyl-1,3-butadiene with carbon monoxide in the presence of a palladium catalyst. Another method involves the reaction of 2,2-dimethylbut-3-ene-1,4-diol with iodine in the presence of sodium hydroxide.
Applications De Recherche Scientifique
3-Pentenoic acid, 2,2-dimethyl- has been extensively studied for its potential applications in organic synthesis. It has been used as a starting material for the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. This compound has also been investigated for its potential use as a chiral ligand in asymmetric catalysis.
Propriétés
Numéro CAS |
16642-52-7 |
|---|---|
Nom du produit |
3-Pentenoic acid, 2,2-dimethyl- |
Formule moléculaire |
C7H12O2 |
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
2,2-dimethylpent-3-enoic acid |
InChI |
InChI=1S/C7H12O2/c1-4-5-7(2,3)6(8)9/h4-5H,1-3H3,(H,8,9) |
Clé InChI |
WMAWBFFTFBALHM-UHFFFAOYSA-N |
SMILES |
CC=CC(C)(C)C(=O)O |
SMILES canonique |
CC=CC(C)(C)C(=O)O |
Synonymes |
2,2-Dimethyl-3-pentenoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(2-Oxopropyl)phenyl]benzamide](/img/structure/B93461.png)
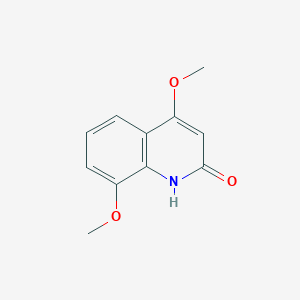
![2-Azaspiro[4.6]undecane](/img/structure/B93465.png)
